2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine
Overview
Description
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors and enzymes, including dopamine and serotonin receptors .
Mode of Action
It’s known that pyrimidine derivatives can undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit acetylcholinesterase, suggesting potential effects on cholinergic neurotransmission .
Result of Action
Similar compounds have been shown to have antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
It’s known that the compound is stored at 4 degrees celsius and is stable under normal shipping temperatures .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in increased levels of acetylcholine, which may have implications for neurological functions and disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can affect the expression of genes involved in apoptosis and cell survival, thereby impacting cellular functions and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate the activity of transcription factors like NF-kB, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects . For example, its localization in the nucleus may facilitate interactions with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-(propan-2-yl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(piperazin-1-yl)pyrimidine: Similar structure but lacks the propan-2-yl group.
4-(propan-2-yl)piperazine: Contains the piperazine ring with the propan-2-yl group but lacks the pyrimidine ring.
Uniqueness
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is unique due to the combination of the chloro-substituted pyrimidine ring and the propan-2-yl-substituted piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-chloro-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)10-3-4-13-11(12)14-10/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQJNKGCCENLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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